NO Production Inhibition via HMGB1/Nrf2/HO-1 Pathway
Shizukaol A inhibited LPS-induced nitric oxide (NO) production in RAW264.7 mouse macrophages with an IC50 of 13.79 ± 1.11 μM following 24-hour treatment [1]. In contrast, the LSDs Shizukaol D and sarcandrolide E, evaluated under comparable LPS-stimulated RAW264.7 conditions, reduced NO production to baseline levels but without a directly comparable IC50 metric being reported [2]. Shizukaol A's mechanism was further delineated through molecular docking and Drug Affinity Responsive Target Stability (DARTS) assays, which identified HMGB1 as the direct binding target, leading to downstream regulation of the Nrf2/HO-1 signaling axis and suppression of iNOS and COX-2 expression [1]. This target identification distinguishes Shizukaol A from other LSDs such as Shizukaol D, which acts through TLR/MyD88 pathway inhibition [2].
| Evidence Dimension | NO production inhibition potency (IC50) |
|---|---|
| Target Compound Data | 13.79 ± 1.11 μM |
| Comparator Or Baseline | Shizukaol D: NO reduction observed but quantitative IC50 not reported in the 2023 study; sarcandrolide E: similar reduction without reported IC50 |
| Quantified Difference | Not directly quantifiable due to absence of IC50 for comparators |
| Conditions | LPS-stimulated RAW264.7 mouse macrophage cells, 24 hr incubation, Griess assay |
Why This Matters
Shizukaol A is the only LSD with a fully characterized anti-inflammatory mechanism anchored to a verified protein target (HMGB1), making it the preferred reference standard for studies requiring target-based mechanistic interpretation.
- [1] Tang P, Li Q, Liao S, Wei S, Cui L, Xu W, et al. Shizukaol A exerts anti-inflammatory effect by regulating HMGB1/Nrf2/HO-1 pathway. Phytomedicine. 2021;82:153472. View Source
- [2] Yang XR, Song JR, Jiang XH, Dong F, Yan XJ, Li JX, et al. Lindenane type sesquiterpene dimers mitigate lipopolysaccharide-induced inflammation by inhibiting toll-like receptor signaling. Int Immunopharmacol. 2023;116:109756. View Source
